2,3-Dimethyldodecane
Description
Contextualization within Branched Alkane Chemistry Research
Branched alkanes, such as 2,3-dimethyldodecane, are of fundamental interest in organic chemistry due to the profound impact of their molecular architecture on their physical and chemical characteristics. Unlike their linear counterparts, the presence of alkyl branches introduces steric hindrance and alters intermolecular forces, which in turn affects properties like boiling point, melting point, and viscosity. Research in this area often focuses on understanding how the position and number of branches influence these macroscopic properties.
Furthermore, the study of branched alkanes is crucial in the context of petroleum chemistry and the development of high-quality fuels. The degree of branching in alkanes is directly related to the octane rating of gasoline, with more highly branched isomers generally exhibiting better anti-knocking properties. Therefore, understanding the synthesis and behavior of specific isomers like this compound contributes to the broader goal of optimizing fuel production and performance.
Historical Perspectives on Dodecane (B42187) Isomer Investigation
The investigation of dodecane and its numerous isomers is intrinsically linked to the historical development of organic chemistry and the evolution of analytical techniques. While early chemists could determine the elemental composition of hydrocarbons, the concept of isomerism—molecules with the same chemical formula but different structural arrangements—presented a significant challenge.
The ability to distinguish between the vast number of dodecane isomers emerged with the advent of sophisticated separation and analytical methods. The development of gas chromatography in the mid-20th century was a pivotal moment, providing a powerful tool for separating complex mixtures of hydrocarbons. vurup.sk Coupled with spectroscopic techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, chemists gained the ability to elucidate the precise structures of individual isomers like this compound. These advancements transformed the study of hydrocarbons from a speculative exercise to a precise science, allowing for the systematic investigation of the properties of each unique isomer.
Structural Isomerism and Nomenclature Conventions for Dimethyldodecanes
Structural isomerism in alkanes arises from the different possible arrangements of carbon atoms, leading to either linear or branched chains. cambridge.org In the case of dodecane (C₁₂H₂₆), there are 355 possible structural isomers. wikipedia.orgwikipedia.orgucla.edu Dimethyldodecanes represent a subset of these isomers where two methyl (-CH₃) groups are attached to a longer carbon chain.
The systematic naming of these isomers follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The fundamental principle of IUPAC nomenclature for branched alkanes involves identifying the longest continuous carbon chain as the parent alkane. The carbon atoms of this parent chain are then numbered in such a way that the substituents (in this case, the methyl groups) are assigned the lowest possible locants (position numbers).
For this compound, the longest continuous carbon chain is twelve carbons long, hence the parent name "dodecane." The two methyl groups are located on the second and third carbon atoms of this chain, leading to the name "this compound." This systematic approach ensures that every distinct isomer has a unique and unambiguous name that precisely describes its molecular structure.
Physicochemical Properties of this compound
The following table summarizes some of the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol |
| CAS Number | 6117-98-2 |
| IUPAC Name | This compound |
| Melting Point | 222.6 K |
| Enthalpy of Vaporization | 53.4 kJ/mol at 400 K |
Data sourced from NIST Chemistry WebBook and PubChem. vurup.skwikipedia.org
Interactive Data Table of Dimethyldodecane Isomers
The table below lists several isomers of dimethyldodecane, illustrating the principle of positional isomerism.
| Isomer Name | Molecular Formula |
| 2,2-Dimethyldodecane | C₁₄H₃₀ |
| This compound | C₁₄H₃₀ |
| 2,4-Dimethyldodecane (B14733192) | C₁₄H₃₀ |
| 3,3-Dimethyldodecane | C₁₄H₃₀ |
| 4,4-Dimethyldodecane | C₁₄H₃₀ |
Structure
3D Structure
Properties
CAS No. |
6117-98-2 |
|---|---|
Molecular Formula |
C14H30 |
Molecular Weight |
198.39 g/mol |
IUPAC Name |
2,3-dimethyldodecane |
InChI |
InChI=1S/C14H30/c1-5-6-7-8-9-10-11-12-14(4)13(2)3/h13-14H,5-12H2,1-4H3 |
InChI Key |
QBIXLGJCVGNDBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C)C(C)C |
Origin of Product |
United States |
Occurrence and Distribution in Natural and Anthropogenic Systems
Endogenous Presence in Biological Matrices
The detection of 2,3-dimethyldodecane in different organisms highlights its role as a component of their chemical makeup. Research has pinpointed its existence in specific plant tissues and microbial extracts, suggesting its involvement in the metabolic processes of these life forms.
This compound has been identified as a phytochemical constituent in a range of plant species. Its presence is often as part of the complex mixture of volatile organic compounds (VOCs) and other secondary metabolites that plants produce.
A study investigating the phytochemical constituents of bottle gourd (Lagenaria siceraria) fruits identified this compound as one of five key isoprenoids present across all studied landraces. nih.govresearchgate.net This compound, which has a 14-carbon structure, was detected using gas chromatography/mass spectrometry (GC-MS). nih.govresearchgate.net
In the analysis, this compound was characterized by a shorter retention time, ranging from 9.08 to 16.29 minutes, and a lower relative peak area, between 1.09% and 6.97%. nih.govresearchgate.net This is in contrast to heavier isoprenoid compounds found in the fruits, which exhibited longer retention times and higher relative peak areas. nih.govresearchgate.net The consistent presence of this compound across different landraces suggests a potential fundamental role in the plant's biology.
| Compound | Carbon Structure | Retention Time Range (min) | Relative Peak Area Range (%) |
|---|---|---|---|
| 1-Dodecene | C12 | 9.08–16.29 | 1.09–6.97 |
| This compound | C14 | 9.08–16.29 | 1.09–6.97 |
| E-15-Heptadecenal | - | 13.42–18.00 | 2.25–11.41 |
| Eicosane | - | 13.42–18.00 | 2.25–11.41 |
| Tridecane, 6-propyl- | - | 13.42–18.00 | 2.25–11.41 |
In a comprehensive analysis of the volatile and non-volatile compounds in the medicinal plant Stephania tetrandra, this compound was identified as one of 70 volatile chemical constituents. Current time information in Ardakan, IR. The study, which aimed to explore habitat-related chemical markers, utilized gas chromatography-mass spectrometry (GC-MS) for the identification of these compounds. Current time information in Ardakan, IR.
| Compound | CAS Number | Molecular Formula | Relative Content (%) |
|---|---|---|---|
| This compound | 6117-98-2 | C14H30 | 0.33 |
| 2,6,10-Trimethyldodecane | 3891-98-3 | C15H32 | 0.56 |
| 4-Methyltetradecane | 25117-24-2 | C15H32 | 0.33 |
Research on the volatile organic compounds (VOCs) emitted by rice plants (Oryza sativa) has identified this compound as a component of the plant's volatile profile. nih.gov In a study examining herbivore-induced plant volatiles, this compound was detected in healthy rice plants during the tillering growth stage. nih.gov
The compound was identified with a retention time of 20.315 minutes and a peak area percentage of 1.04%. nih.gov The presence of this compound and other VOCs is significant as these compounds play a crucial role in the interactions between plants, herbivores, and the natural enemies of those herbivores, forming a key part of the plant's natural defense mechanisms. nih.gov
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| This compound | 20.315 | 1.04 |
| Eicosane | - | 29.27 |
| 1-Nonadecene | 16.877 | 1.43 |
| 2,6,10,14-Tetramethylhexadecane | 17.152 | 1.28 |
A study focusing on the chemical constituents of the cyanobacteria Cylindrospermum alatosporum and Loriellopsis cavenicola identified this compound in their extracts. tandfonline.com The compound was detected in the dichloromethane extracts of both species through gas chromatography-mass spectrometry (GC-MS) analysis. tandfonline.comnih.gov
In Cylindrospermum alatosporum, this compound was identified with a retention time of 9.997 minutes and constituted 1.09% of the total area of the dichloromethane extract. tandfonline.com In Loriellopsis cavenicola, it was detected at a retention time of 10.015 minutes, with a percentage area of 0.81%. nih.gov The presence of this alkane in cyanobacteria suggests its involvement in the microbial metabolic landscape and highlights these microorganisms as a source of diverse organic compounds.
| Cyanobacterium Species | Extract Type | Retention Time (min) | % Area |
|---|---|---|---|
| Cylindrospermum alatosporum | Dichloromethane | 9.997 | 1.09 |
| Loriellopsis cavenicola | Dichloromethane | 10.015 | 0.81 |
Occurrence in Microbial Metabolites
The presence of branched alkanes, including isomers of dimethyldodecane, has been noted in the metabolic products of various microorganisms. These compounds can arise from complex biochemical pathways and contribute to the volatile organic compound (VOC) profile of the organism or its environment.
Detection as a Volatile Compound in Ophiocordyceps sinensis and Insect Host Products
Ophiocordyceps sinensis, a well-known entomopathogenic fungus, and its insect host products release a complex array of volatile organic compounds. Analysis of these volatiles is crucial for characterizing and distinguishing different products. While this compound itself has not been explicitly identified, studies using methods like headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) have detected several structurally related branched alkanes.
In one comprehensive analysis, a total of 120 volatile components were identified from 16 different products, including the O. sinensis fungus and its Thitarodes insect hosts. Alkanes were found to be the dominant class of compounds in general. Although this compound was not listed, other similar methylated alkanes were prominent, highlighting the role of this class of compounds in the volatile profile of the fungus and its host.
Table 1: Selected Branched Alkanes Identified as Volatile Components in Ophiocordyceps sinensis Products
| Compound Name | Molecular Formula |
|---|---|
| 2,5,6-Trimethyldecane | C₁₃H₂₈ |
| 2,3-Dimethylundecane | C₁₃H₂₈ |
| 2,6-Dimethylundecane | C₁₃H₂₈ |
| 4,5-Dimethylnonane | C₁₁H₂₄ |
This table presents examples of related branched alkanes detected in studies, as this compound was not specifically identified in the provided research.
Association with Lignin Degradation Products from Streptomyces sp. S6 (e.g., 4,6-dimethyldodecane)
Certain bacteria are capable of breaking down complex organic polymers like lignin. Streptomyces species, in particular, are known for their ligninolytic capabilities. Research on Streptomyces sp. S6, a strain isolated from decaying oil palm empty fruit bunch, has demonstrated its ability to depolymerize Kraft lignin.
During this degradation process, a variety of lower molecular weight compounds are produced. Gas chromatography-mass spectrometry (GC-MS) analysis of the byproducts from the treatment of Kraft lignin with Streptomyces sp. S6 led to the identification of several compounds, including the isomer 4,6-dimethyldodecane libretexts.org. This finding indicates that dimethyldodecane isomers can be products of microbial enzymatic action on complex biopolymers, suggesting a pathway for their formation in natural environments where lignin degradation occurs libretexts.org. The bacterium possesses the necessary enzymatic machinery not only for the initial depolymerization but also for the subsequent mineralization of these smaller compounds libretexts.org.
Impact of Environmental Factors on Natural Abundance
Changes in Rhizosphere Soil Metabolome with Continuous Cropping of Codonopsis pilosula
Continuous cropping, the practice of growing the same crop on the same land for multiple years, is known to significantly alter the soil's physicochemical properties and microbial community structure. These changes, in turn, affect the soil metabolome—the complete set of small-molecule metabolites found within the soil.
Studies on the continuous cropping of Codonopsis pilosula, an important medicinal plant, have utilized metabolomic analyses to understand these changes. Research has shown that this agricultural practice leads to significant variations in the rhizosphere soil's metabolite profile, including alterations in lipid compounds, organic acids, phenols, and carbohydrates. An accumulation of certain fatty acids and amines has been observed under continuous cropping conditions. However, based on available research, the specific compound this compound has not been identified as one of the metabolites that changes in abundance due to the continuous cropping of Codonopsis pilosula.
Presence in Complex Anthropogenic Mixtures
Characterization in Hydrocarbon Fuels
Branched alkanes are significant components of various hydrocarbon fuels, influencing their properties and quality nih.gov. This compound has been identified as a constituent in aviation fuels. In a detailed chemical characterization of these fuels using gas chromatography-mass spectrometry (GC-MS), this compound was listed among the identified compounds ncat.edu. The presence and concentration of such branched alkanes are important as they can affect fuel properties like octane or cetane number and freezing point. The analysis of individual isomers like this compound is part of the comprehensive characterization necessary to ensure fuels meet strict performance specifications ncat.edu.
Table 2: List of Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,3-Dimethylundecane |
| 2,5,6-Trimethyldecane |
| 2,6-Dimethylundecane |
| 2-Methyltetracosane |
| 4,5-Dimethylnonane |
| 4,6-Dimethyldodecane |
| Codonopsis pilosula |
| Ophiocordyceps sinensis |
| Streptomyces sp. S6 |
Occurrence and Distribution of this compound
The branched-chain alkane this compound has been identified as a volatile organic compound (VOC) in specific food products. Its presence is typically detected through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), which can separate and identify individual components within a complex mixture. The following sections detail the documented occurrence of this compound in various systems.
Volatile Release from Food and Packaging Materials
The volatile profile of chocolate is a complex mixture of hundreds of compounds that collectively create its characteristic aroma and flavor. Research into the composition of chocolates has identified this compound as one of the many hydrocarbons present.
In a study analyzing the volatile composition of chocolates produced from eleven different hybrid cocoa varieties, this compound was detected among the compounds that varied between two distinct harvest periods. The research, which utilized headspace solid-phase microextraction combined with comprehensive two-dimensional gas chromatography-mass spectrometry (HS-SPME/GC×GC-MS), found that the hydrocarbon class of compounds showed the most significant differences between the harvests. brjac.com.br While numerous other compounds, such as pyrazines, aldehydes, and esters, are well-known contributors to the typical chocolate aroma, the role of hydrocarbons like this compound is less defined. brjac.com.brmdpi.com However, their presence and variation with factors like crop harvest suggest they are a part of the intricate chemical fingerprint of chocolate. brjac.com.br
The table below includes a selection of volatile compounds identified in chocolate alongside this compound.
| Chemical Class | Compound Name |
| Hydrocarbon | This compound |
| Hydrocarbon | 3-methyl-decane |
| Hydrocarbon | 2,5-dimethyl-decane |
| Pyrazine | Trimethylpyrazine |
| Pyrazine | Tetramethylpyrazine |
| Aldehyde | Nonanal |
| Aldehyde | Benzaldehyde |
| A selection of volatile compounds identified in chocolate samples. Data sourced from a study on hybrid cocoa varieties. brjac.com.br |
Note on Unfulfilled Sections:
Following a comprehensive search for scientific literature, specific data for the following sections of the requested outline could not be located:
Identification in Lubricant Waste Streams:The chemical composition of lubricant waste is varied and contains numerous hydrocarbon compounds. However, no research papers were found that specifically list this compound in their analyses.
Detection in Relation to Packaging Materials (e.g., Polypropylene) and Non-Intentionally Added Substances:The migration of Non-Intentionally Added Substances (NIAS) from polypropylene packaging is a known phenomenon. Research has identified various hydrocarbons and additives that can migrate. However, the available literature does not specifically name this compound as a detected NIAS from polypropylene materials.
Therefore, to adhere strictly to the provided instructions and ensure scientific accuracy, these sections have been omitted from the article due to a lack of specific research findings for the target compound.
Advanced Analytical Methodologies for 2,3 Dimethyldodecane Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of modern analytical chemistry, providing the means to separate complex mixtures into their individual components. For a compound like 2,3-Dimethyldodecane, gas chromatography is the most appropriate and widely used technique due to the compound's volatility and thermal stability.
Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase.
High-Resolution Gas Chromatography (HRGC), typically employing long capillary columns, is instrumental in the analysis of complex mixtures such as those encountered in phytochemical studies. While direct phytochemical analysis of this compound is not extensively documented, the identification of its structural isomers in plant extracts provides a clear framework for its potential detection. For instance, a study on the n-hexane soluble part of a crude chloroform (B151607) extract of Cuscuta reflexa identified 4,6-dimethyldodecane. phytojournal.com The identification of such branched alkanes is achieved through the coupling of HRGC with mass spectrometry (GC-MS).
The process involves the injection of the plant extract into the GC system, where the compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint. The identification of this compound would be confirmed by matching its retention time and mass spectrum with that of a known standard or with established spectral libraries such as those from the National Institute of Standards and Technology (NIST). nist.gov
Table 1: GC-MS Data for Identification of this compound
| Parameter | Value |
|---|---|
| NIST Number | 280202 |
| Library | Main library |
| Total Peaks | 54 |
| m/z Top Peak | 43 |
| m/z 2nd Highest | 57 |
| m/z 3rd Highest | 71 |
Data sourced from PubChem nih.gov
For exceptionally complex samples, such as petroleum or environmental samples, where co-elution is a significant challenge in one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers a substantial increase in separation power. mosh-moah.de This technique utilizes two columns with different stationary phases connected by a modulator. The first dimension typically separates compounds by their volatility, while the second dimension provides a separation based on polarity. mosh-moah.de
This enhanced separation capability is particularly advantageous for distinguishing between various isomers of alkanes. In the context of this compound, GC×GC would be able to separate it from other C14 alkanes, including other dimethyldodecane isomers and cyclic alkanes, which might co-elute in a one-dimensional separation. mosh-moah.de The resulting data is presented as a two-dimensional chromatogram, where structurally related compounds often appear in the same region of the plot, facilitating their identification. The use of a time-of-flight mass spectrometer (TOF-MS) as a detector for GC×GC provides the high-speed data acquisition necessary to handle the narrow peaks produced in the second dimension.
Table 2: Hypothetical GC×GC Separation of Hydrocarbon Classes
| Hydrocarbon Class | First Dimension Elution (Volatility) | Second Dimension Elution (Polarity) |
|---|---|---|
| n-Alkanes | Ordered by carbon number | Non-polar region |
| Branched Alkanes (e.g., this compound) | Similar to n-alkanes of same carbon number | Slightly more polar than n-alkanes |
| Cycloalkanes | Earlier than n-alkanes of same carbon number | More polar than branched alkanes |
The successful analysis of this compound is highly dependent on the initial sample preparation and extraction steps. These procedures are designed to isolate the compound of interest from the sample matrix and concentrate it to a level suitable for detection.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, sensitive, and efficient technique for the extraction of volatile and semi-volatile organic compounds from a sample's headspace. mdpi.com A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample, where volatile compounds partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. sigmaaldrich.com
The applicability of HS-SPME for the analysis of this compound would depend on its volatility. Given that branched alkanes are often found in the volatile profiles of various samples, HS-SPME coupled with GC-MS is a viable method for its detection. researchgate.net The choice of fiber coating is critical and would be optimized to favor the adsorption of nonpolar compounds like alkanes. This technique is particularly useful for analyzing the volatile composition of food, environmental, and biological samples. mdpi.com
Solvent extraction is a traditional and robust method for the isolation of organic compounds from a solid or liquid matrix. For a nonpolar compound like this compound, a nonpolar solvent such as n-hexane is an excellent choice. The principle of this method is based on the preferential solubility of the target compound in the extraction solvent.
In a typical procedure, the sample is brought into contact with n-hexane, and through processes like maceration, sonication, or Soxhlet extraction, the soluble compounds, including this compound, are transferred into the solvent phase. The resulting extract can then be concentrated and analyzed by GC-MS. This method is particularly suitable for the analysis of phytochemicals, where the initial step often involves the extraction of plant material with a solvent. phytojournal.com The n-hexane extract would contain a mixture of lipids, waxes, and other nonpolar compounds, from which this compound can be separated and identified chromatographically.
Chromatographic Retention Characteristics and Optimization
Gas chromatography (GC) is a fundamental technique for separating volatile and semi-volatile compounds. The retention of a compound is governed by its interaction with the stationary phase of the GC column and its volatility. For branched alkanes like this compound, retention characteristics are often quantified using the Kovats Retention Index (RI) system, which normalizes retention times relative to those of n-alkanes. This system provides a standardized value that is more consistent across different instruments and conditions than simple retention time. gcms.cz
The experimental Kovats retention index for this compound on a standard non-polar stationary phase (such as those based on dimethyl polysiloxane) is 1353. nih.gov This value indicates that it elutes from the column after n-tridecane (RI = 1300) and before n-tetradecane (RI = 1400).
Optimization of the chromatographic method is crucial for resolving this compound from its numerous structural isomers, which often have very similar boiling points and polarities. unl.edu Effective separation typically requires the use of high-resolution capillary columns, which are characterized by long lengths (e.g., 50-100 meters), small internal diameters, and thin films of a non-polar stationary phase. researchgate.net Temperature programming, which involves gradually increasing the column temperature during the analysis, is also essential. A slow temperature ramp allows for better separation of closely eluting isomers. numberanalytics.com The choice of carrier gas, such as hydrogen or helium, and its flow rate can also be optimized to enhance separation efficiency. researchgate.net
| Parameter | Value | Stationary Phase Type | Reference |
|---|---|---|---|
| Kovats Retention Index | 1353 | Standard Non-Polar | nih.gov |
Mass Spectrometry (MS) for Structural Elucidation and Identification
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. When coupled with gas chromatography (GC-MS), it provides a powerful method for identifying individual components within a complex mixture.
Electron Ionization Mass Spectrometry (EI-MS) Applications
Electron Ionization (EI) is a hard ionization technique commonly used in GC-MS. In EI-MS, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. uni-saarland.de For alkanes, the molecular ion (the intact molecule with one electron removed, M⁺•) is often of low abundance or entirely absent, particularly in branched structures, due to the high degree of fragmentation. uni-saarland.deic.ac.uk
The EI mass spectrum of this compound is characterized by a series of fragment ions. The most prominent peaks recorded in the National Institute of Standards and Technology (NIST) database are found at mass-to-charge ratios (m/z) of 43, 57, and 71. nih.gov The peak at m/z 43 typically serves as the base peak, meaning it is the most abundant ion in the spectrum. nih.gov These characteristic fragments are crucial for identifying the compound and distinguishing it from other isomers.
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Reference |
|---|---|---|
| 43 | Top Peak (Base Peak) | nih.gov |
| 57 | 2nd Highest | nih.gov |
| 71 | 3rd Highest | nih.gov |
High-Resolution Mass Spectrometry (HRMS) and Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS) for Precise Mass Determination
While standard quadrupole mass spectrometers measure mass-to-charge ratios to the nearest whole number (nominal mass), high-resolution techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry can determine the mass with much greater precision. The molecular formula of this compound is C₁₄H₃₀. nist.gov Its calculated monoisotopic mass is 198.234750957 Da. nih.govnmppdb.com.ng
HRMS instruments, such as QTOF-MS, can measure this mass with an accuracy of a few parts per million (ppm). This precise mass determination allows for the unambiguous confirmation of the elemental composition (C₁₄H₃₀). This capability is vital for distinguishing this compound from other potential compounds that might have the same nominal mass but a different elemental formula.
Characteristic Mass Spectrometry Fragmentation Patterns for Branched Alkanes
The fragmentation patterns observed in EI-MS are not random; they follow predictable chemical pathways that provide detailed structural information.
The process begins when a sample molecule in the gas phase is struck by a high-energy electron. This collision has enough energy to eject one of the molecule's valence electrons, resulting in the formation of a radical cation known as the molecular ion ([M]•⁺). docbrown.info This initial ion is unstable and contains excess internal energy from the ionization event, which drives subsequent fragmentation reactions. uni-saarland.de For this compound, this process can be represented as:
C₁₄H₃₀ + e⁻ → [C₁₄H₃₀]•⁺ + 2e⁻
In alkanes, C-C bonds are generally weaker than C-H bonds, meaning fragmentation is dominated by the cleavage of the carbon skeleton. ic.ac.uk For branched alkanes, fragmentation preferentially occurs at the points of branching because this leads to the formation of more stable secondary and tertiary carbocations. uni-saarland.deic.ac.uk The structure of this compound features methyl branches at the C2 and C3 positions, which directs its fragmentation.
Formation of the m/z 43 ion (Base Peak): A highly favored cleavage occurs at the C2-C3 bond. This fragmentation splits the molecular ion into two fragments. The charge is preferentially retained by the smaller fragment, forming a stable secondary isopropyl cation ([C₃H₇]⁺). This pathway is so favorable that the resulting m/z 43 ion is the most abundant in the spectrum (the base peak). nih.govdocbrown.info
Formation of the m/z 57 ion: Another significant fragmentation pathway involves the cleavage of the C3-C4 bond. This results in the formation of a secondary carbocation, the sec-butyl cation ([C₄H₉]⁺), which is observed at m/z 57. The stability of this secondary carbocation explains the high relative abundance of this peak. nih.gov
Formation of the m/z 71 ion: Loss of a terminal methyl group (•CH₃) from the molecular ion is a common fragmentation for alkanes, resulting in an [M-15]⁺ ion. docbrown.info In this compound, this would produce a [C₁₃H₂₇]⁺ ion at m/z 183. However, the m/z 71 peak, corresponding to a [C₅H₁₁]⁺ fragment, is also prominent and arises from more complex cleavages and rearrangements.
These specific fragmentation patterns act as a fingerprint, allowing for the differentiation of this compound from its isomers. For instance, an isomer like 2,4-dimethyldodecane (B14733192) would exhibit a different set of fragmentation pathways due to the different location of the branching, leading to variations in the relative intensities of key ions. nist.gov The ability to distinguish between isomers is critical, as retention data alone may not be sufficient for unambiguous identification. nist.gov
Interpretation of Base Peaks and Abundant Fragment Ions
In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of a molecule provides a unique fingerprint for its identification. For branched alkanes like this compound, fragmentation preferentially occurs at the points of branching due to the formation of more stable secondary and tertiary carbocations. ic.ac.ukjove.comuobasrah.edu.iq The molecular ion (M+) peak for long-chain and branched alkanes is often of very low abundance or entirely absent, as the energy from the ionization process is readily dissipated through C-C bond cleavage. ic.ac.ukwhitman.edu
The mass spectrum of this compound (molecular weight: 198.39 g/mol ) is characterized by a series of fragment ions that are indicative of its structure. nih.govnist.gov The most abundant ion in the spectrum, known as the base peak, provides a critical clue to the molecule's structure. Cleavage at the C3-C4 bond, adjacent to the methyl branches, results in the formation of a highly stable isopropyl cation ([C₃H₇]⁺). This cleavage is highly favored and explains the observed base peak at a mass-to-charge ratio (m/z) of 43. nih.gov
Other significant fragment ions are formed by cleavage at different points along the alkyl chain. The general fragmentation pattern for straight-chain alkanes shows clusters of peaks separated by 14 mass units (corresponding to CH₂ groups), with the most abundant ions in these clusters typically corresponding to the CₙH₂ₙ₊₁⁺ series. whitman.edu This pattern is also observed for branched alkanes, but it is dominated by the preferential cleavage at branch points.
Key fragment ions observed in the mass spectrum of this compound and their probable origins are detailed in the table below. The formation of these carbocations follows the stability rule: tertiary > secondary > primary.
| m/z Value | Proposed Fragment Structure | Relative Abundance | Plausible Fragmentation Pathway |
|---|---|---|---|
| 43 | [C₃H₇]⁺ (isopropyl cation) | Base Peak (100%) | Cleavage of the C3-C4 bond, forming a stable secondary carbocation. |
| 57 | [C₄H₉]⁺ (butyl cation) | High | Cleavage of the C4-C5 bond. |
| 71 | [C₅H₁₁]⁺ (pentyl cation) | High | Cleavage of the C5-C6 bond. |
| 85 | [C₆H₁₃]⁺ (hexyl cation) | Moderate | Cleavage of the C6-C7 bond. |
Chemometric Approaches for Data Interpretation and Classification
When analyzing samples containing a multitude of chemical compounds, such as environmental or biological samples where this compound might be present, the resulting data from techniques like GC-MS can be vast and complex. Chemometrics employs mathematical and statistical methods to extract meaningful information from this complex chemical data. mdpi.com Techniques such as Principal Component Analysis (PCA), Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), and the use of Variable Importance in Projection (VIP) scores are invaluable for interpreting these large datasets. metwarebio.com
Principal Component Analysis (PCA) for Data Visualization and Variance Exploration
Principal Component Analysis (PCA) is an unsupervised multivariate statistical technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. aaqr.org In the context of chemical analysis, PCA can transform a large number of correlated variables (e.g., the abundances of hundreds of VOCs) into a smaller set of uncorrelated variables called principal components (PCs). researchgate.net The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variance as possible.
By plotting the scores of the first few principal components (e.g., PC1 vs. PC2), a visual representation of the data can be created. This "PCA map" allows for the exploration of the data structure, revealing natural groupings, patterns, trends, or outliers among the samples. researchgate.net For instance, if analyzing air samples from different locations, PCA could reveal clustering based on the source of pollution, where the presence and concentration of compounds like this compound contribute to the separation of these clusters. aaqr.org This provides an initial, unbiased exploration of how the chemical profiles, including this compound, differ across a set of samples.
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) for Group Discrimination and Biomarker Identification
While PCA is excellent for unsupervised data exploration, Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method specifically designed to maximize the separation between predefined groups of samples. metwarebio.comnih.gov This technique is particularly useful in biomarker discovery studies, where the goal is to identify which variables (e.g., specific chemical compounds) are most responsible for the differences between two or more conditions (e.g., healthy vs. diseased, or control vs. exposed groups). nih.gov
OPLS-DA works by decomposing the variation in the dataset (X-matrix, e.g., compound concentrations) into two parts: a "predictive" part that is correlated to the class membership (Y-matrix, e.g., sample group), and an "orthogonal" part that is uncorrelated to the class membership. metwarebio.commetwarebio.com By filtering out the "within-group" variability that is not relevant to group separation, OPLS-DA provides a clearer model of the differences between the groups. A scores plot from an OPLS-DA model will show the separation between the predefined classes, and the corresponding loadings plot will highlight the variables, such as this compound, that are driving this separation. nih.govnih.gov
Application of Variable Importance in Projection (VIP) Scores for Key Compound Identification
Variables with a VIP score greater than 1.0 are typically considered important and significant contributors to the group discrimination observed in the OPLS-DA model. figshare.comresearchgate.net By ranking compounds based on their VIP scores, researchers can objectively identify the key chemical entities that best distinguish between the sample classes. For example, in a study comparing fuel samples, this compound could be identified as a key marker for a particular fuel grade if it consistently exhibits a high VIP score. acs.org This method moves beyond simple statistical tests by providing a robust measure of a variable's explanatory power within a multivariate model.
| Compound Name | Retention Time (min) | VIP Score | Significance |
|---|---|---|---|
| Toluene | 4.5 | 1.85 | Significant |
| This compound | 15.2 | 1.52 | Significant |
| Hexadecane | 16.8 | 1.10 | Significant |
| Octane | 5.1 | 0.91 | Not Significant |
| Benzene (B151609) | 3.2 | 0.78 | Not Significant |
Biogeochemical Cycling and Environmental Fate of Branched Alkanes
Microbial Degradation Pathways and Mechanisms
Microbial degradation is the primary mechanism for the breakdown of branched alkanes in the environment. This process can occur under both aerobic and anaerobic conditions, involving a diverse array of microorganisms equipped with specialized enzymatic systems.
Aerobic biodegradation of alkanes is an oxygen-dependent process and is generally more rapid and efficient than anaerobic degradation. frontiersin.orgmdpi.com The initial step in aerobic alkane degradation is the oxidation of the alkane molecule, which is typically catalyzed by oxygenase enzymes. nih.gov This initial attack can occur at the terminal methyl group (monoterminal oxidation), at both ends of the molecule (biterminal oxidation), or at a sub-terminal carbon atom (subterminal oxidation). frontiersin.orgnih.gov Monoterminal oxidation leads to the formation of a primary alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. frontiersin.orgnih.gov These fatty acids can then be metabolized through the β-oxidation pathway. frontiersin.org Subterminal oxidation results in the formation of secondary alcohols, which are then converted to ketones. frontiersin.orgnih.gov
Anaerobic biodegradation of alkanes occurs in oxygen-depleted environments, such as deep sediments and groundwater. mdpi.com This process is significantly slower than aerobic degradation and involves different metabolic pathways. nih.gov A common mechanism for anaerobic alkane activation is the addition of fumarate to the alkane molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. nih.govawi.de This initial step is followed by further metabolic processes that ultimately lead to the breakdown of the hydrocarbon chain. nih.gov
| Process | Oxygen Requirement | Key Initial Reaction | Primary Enzymes | Relative Rate |
| Aerobic Biodegradation | Required | Oxidation | Oxygenases (e.g., AlkB, CYP450) | Fast |
| Anaerobic Biodegradation | Absent | Fumarate Addition | Alkylsuccinate Synthase | Slow |
A wide variety of microorganisms, including fungi, bacteria, and microalgae, are capable of degrading branched alkanes. These organisms often work in consortia, where the metabolic activities of different species complement each other to achieve a more complete degradation of complex hydrocarbon mixtures.
Filamentous fungi have demonstrated significant potential for the bioremediation of oil-contaminated environments. mdpi.comresearchgate.net Several fungal species have been shown to degrade branched alkanes. For instance, a study investigating the mycoremediation potential of fungi isolated from oil-polluted soils found that Penicillium javanicum, Purpureocillium lilacinum, Scedosporium boydii, and Fusarium oxysporum were all capable of degrading the branched alkane pristane. mdpi.comdntb.gov.uanih.gov
Penicillium javanicum has been observed to achieve over 95% degradation of pristane. mdpi.comdntb.gov.uanih.gov This fungus utilizes both mono- and di-terminal oxidation pathways for the breakdown of alkanes. mdpi.com
Purpureocillium lilacinum has also shown high efficiency in degrading pristane, with degradation rates exceeding 90%. mdpi.comdntb.gov.uanih.gov This species is also capable of degrading another branched alkane, phytane, through mono- and di-terminal oxidation, as well as α- and β-oxidation steps. mdpi.comdntb.gov.ua
Scedosporium boydii can utilize both mono- and di-terminal degradation pathways for n-alkanes, although its growth on these substrates may be limited. mdpi.comdntb.gov.uanih.gov
Fusarium oxysporum has been shown to degrade pristane via a di-terminal oxidation mechanism, leading to the formation of a dicarboxylic acid. mdpi.comdntb.gov.uanih.gov
| Fungal Species | Branched Alkane Degraded | Observed Degradation Pathway |
| Penicillium javanicum | Pristane | Mono- and di-terminal oxidation |
| Purpureocillium lilacinum | Pristane, Phytane | Mono- and di-terminal oxidation, α- and β-oxidation |
| Scedosporium boydii | n-alkanes | Mono- and di-terminal oxidation |
| Fusarium oxysporum | Pristane | Di-terminal oxidation |
Bacteria are key players in the bioremediation of hydrocarbon-contaminated sites. Several bacterial genera are known for their ability to degrade a wide range of alkanes, including branched isomers.
Pseudomonas : Species within this genus, such as Pseudomonas aeruginosa, can efficiently degrade medium- to long-chain n-alkanes (C12-C30). nih.govnih.gov They possess alkane hydroxylase genes, such as alkB, which are crucial for the initial oxidation of alkanes. nih.gov
Rhodococcus : This genus is known for its metabolic versatility and ability to degrade a variety of hydrocarbons, including normal, iso-, and cyclo-paraffins. nih.govresearchgate.net Rhodococcus erythropolis, for example, possesses multiple oxygenase genes, including those for alkane-1-monooxygenase and cytochrome P450, which are upregulated in the presence of hydrocarbons. nih.govresearchgate.net
Bacillus : Species like Bacillus subtilis can degrade a range of n-alkanes. researchgate.netnih.gov The production of biosurfactants by some Bacillus species can enhance the bioavailability of hydrophobic hydrocarbons, thereby facilitating their degradation. frontiersin.org
Acinetobacter : Strains of Acinetobacter are capable of degrading a variety of n-alkanes, including very long-chain alkanes. asm.orgnih.gov They can possess multiple alkane hydroxylase genes, allowing them to metabolize alkanes of different chain lengths. asm.orgnih.gov
Ochrobactrum : This genus has been identified in oil-contaminated environments and has shown potential for the bioremediation of petroleum hydrocarbons. meer.comnih.govresearchgate.net Strains of Ochrobactrum can survive in and decontaminate soil and sludge polluted with petroleum. meer.com
Sphingomonas : Members of this genus are known to degrade a wide variety of aromatic and aliphatic hydrocarbons. mdpi.comnih.gov They possess genes for various degradative enzymes, including dioxygenases and cytochrome P450. mdpi.com
Microalgae also contribute to the biotransformation of hydrocarbons in aquatic environments. They can accumulate and metabolize these compounds. Scenedesmus vacuolatus has been studied for its ability to biodegrade lubricant waste products, demonstrating its potential for the bioremediation of hydrocarbon-contaminated water. nih.govoup.com
The microbial degradation of branched alkanes is initiated by specific enzymatic systems that can overcome the steric hindrance posed by the methyl branches. The primary enzymes involved in the initial oxidation of alkanes are alkane hydroxylases. nih.gov
Several families of alkane hydroxylases have been identified, each with different substrate specificities and mechanisms of action:
AlkB (Integral-membrane non-heme di-iron monooxygenases): This is one of the most widespread and well-studied families of alkane hydroxylases. ijabbr.com AlkB enzymes are typically involved in the degradation of medium-chain alkanes (C5-C16). nih.gov They are membrane-bound proteins that introduce a hydroxyl group at the terminal end of an alkane chain. ijabbr.com
Cytochrome P450 (CYP) Monooxygenases: This is a large and diverse superfamily of enzymes found in a wide range of organisms. nih.gov In bacteria and fungi, certain CYP enzymes are involved in the degradation of alkanes, including branched and cyclic alkanes. nih.gov They are known to have a broad substrate range.
LadA (Long-chain alkane monooxygenase): This flavin-dependent monooxygenase is involved in the degradation of long-chain alkanes (C15-C36). mdpi.com
AlmA (Long-chain alkane monooxygenase): This is another flavin-binding monooxygenase that is also involved in the degradation of long-chain alkanes (>C32). mdpi.com
The presence of multiple alkane hydroxylase systems within a single microorganism can broaden its substrate range and enhance its ability to degrade complex mixtures of hydrocarbons. ethz.ch For branched alkanes like 2,3-dimethyldodecane, the initial enzymatic attack is more challenging than for linear alkanes. The methyl groups can sterically hinder the access of enzymes to the hydrocarbon chain. However, some microbial enzymes have evolved to accommodate these branched structures and initiate their degradation.
| Enzyme System | Typical Substrate Range | Cellular Location | Key Feature |
| AlkB | Medium-chain alkanes (C5-C16) | Cell membrane | Non-heme di-iron center |
| Cytochrome P450 | Broad (including branched and cyclic alkanes) | Cytoplasm or membrane-associated | Heme-containing monooxygenase |
| LadA | Long-chain alkanes (C15-C36) | Cytoplasm | Flavin-dependent |
| AlmA | Very long-chain alkanes (>C32) | Cytoplasm | Flavin-binding |
Enzymatic Systems Involved in Branched Alkane Metabolism
Mono- and Di-terminal Oxidation Pathways
The initial step in the aerobic degradation of alkanes is the introduction of an oxygen atom, a reaction catalyzed by oxygenases. For branched alkanes, this process can be initiated at either end of the molecule.
Mono-terminal oxidation is a common pathway where oxidation occurs at one of the terminal methyl groups. nih.govfrontiersin.org This process converts the alkane into a primary alcohol, which is subsequently oxidized to an aldehyde and then a fatty acid. nih.govfrontiersin.org This fatty acid can then enter the β-oxidation pathway for further degradation. nih.govfrontiersin.org
Di-terminal (or biterminal) oxidation involves the oxidation of both terminal methyl groups of the alkane. nih.govasm.org In this pathway, one end of the alkane is first oxidized to a carboxylic acid via the mono-terminal pathway. Subsequently, the terminal methyl group at the opposite end (the ω-position) is hydroxylated, leading to the formation of an ω-hydroxy fatty acid. nih.govfrontiersin.org This is then further oxidized to a dicarboxylic acid, which can also be metabolized through β-oxidation. nih.govfrontiersin.orgnih.gov
| Oxidation Pathway | Initial Step | Intermediate Products | Final Product before β-oxidation |
| Mono-terminal | Oxidation of one terminal methyl group | Primary alcohol, aldehyde | Fatty acid |
| Di-terminal | Oxidation of both terminal methyl groups | ω-hydroxy fatty acid | Dicarboxylic acid |
Alpha- and Beta-Oxidation Steps
Once the branched alkane has been converted to a fatty acid, further degradation proceeds through alpha- and beta-oxidation.
Alpha-oxidation is a crucial process for branched-chain fatty acids, particularly those with a methyl group at the β-carbon, which would otherwise inhibit β-oxidation. wikipedia.org This pathway removes a single carbon atom from the carboxyl end of the fatty acid. wikipedia.orgaatbio.com The process involves the hydroxylation of the α-carbon, followed by decarboxylation, yielding a fatty acid that is one carbon shorter. nih.gov For a compound like this compound, alpha-oxidation would be necessary to bypass the methyl branching.
Beta-oxidation is the primary pathway for fatty acid degradation, where two-carbon units are sequentially removed from the carboxyl end of the fatty acid, generating acetyl-CoA. aatbio.com Pristanic acid, a branched-chain fatty acid, can be broken down via beta-oxidation after initial alpha-oxidation. wikipedia.org The acetyl-CoA produced then enters the citric acid cycle for energy production.
| Oxidation Step | Location | Process | Relevance to Branched Alkanes |
| Alpha-oxidation | Peroxisomes | Removal of a single carbon from the carboxyl end | Bypasses methyl branches that hinder beta-oxidation |
| Beta-oxidation | Mitochondria | Sequential removal of two-carbon units (acetyl-CoA) | Primary energy-yielding pathway for fatty acids |
Alkane Hydroxylases and Cytochrome P450 Enzymes
The initial and rate-limiting step in alkane degradation is catalyzed by a class of enzymes known as alkane hydroxylases . nih.govnih.gov These enzymes are responsible for inserting an oxygen atom into the alkane molecule. nih.gov There are several types of alkane hydroxylases, including:
Integral-membrane non-heme iron monooxygenases (like AlkB): These are commonly found in bacteria and are involved in the degradation of medium-chain alkanes. nih.gov
Soluble cytochrome P450 monooxygenases (CYPs): These enzymes are widespread in both prokaryotes and eukaryotes and play a crucial role in metabolizing a vast array of compounds, including fatty acids and hydrocarbons. nih.govbohrium.comnih.gov
Methane monooxygenases: These are specialized for the oxidation of methane and other short-chain alkanes. nih.gov
Cytochrome P450 enzymes are a superfamily of hemoproteins that are central to the metabolism of a wide variety of endogenous and exogenous compounds. nih.govnih.gov In the context of branched alkane degradation, CYP enzymes can initiate the oxidation process. frontiersin.org For instance, in the yeast Candida tropicalis, the CYP52 family of enzymes is important for the conversion of n-alkanes and fatty acids to dicarboxylic acids through ω-oxidation. nih.govfrontiersin.org In some bacteria, specific P450 enzymes are induced in the presence of branched alkanes like phytane. nih.govfrontiersin.org These enzymes are part of an electron transfer chain that typically involves a reductase partner protein. researchgate.net
Comparative Biodegradability of Branched-Chain Alkanes versus n-Alkanes
Branched-chain alkanes like this compound are generally more resistant to biodegradation than their linear n-alkane counterparts. frontiersin.orgmdpi.com This recalcitrance is due to several factors:
Steric Hindrance: The methyl branches can sterically hinder the binding of the alkane to the active site of degradative enzymes.
Metabolic Blocks: The branching can disrupt the normal flow of the β-oxidation pathway, necessitating alternative routes like alpha-oxidation.
Lower Bioavailability: The physical properties of branched alkanes can make them less accessible to microorganisms.
Studies have shown that while microorganisms can efficiently degrade a wide range of n-alkanes, the degradation of branched alkanes is often slower and may require specific microbial strains with specialized enzymatic machinery. researchgate.netresearchgate.net For example, some bacteria like Alcanivorax species are known to efficiently degrade branched alkanes such as pristane and phytane. frontiersin.org The presence of n-alkanes can sometimes repress the degradation of branched-chain alkanes. researchgate.net
Environmental Remediation Strategies for Hydrocarbon Contamination
The challenges posed by hydrocarbon pollution, particularly from persistent compounds like branched alkanes, have driven the development of advanced remediation technologies.
Advances in Bioremediation Technologies for Oil-Polluted Environments
Bioremediation, which utilizes microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective approach to cleaning up hydrocarbon-contaminated sites. nih.govresearchgate.netbioxone.in Recent advancements in bioremediation include:
Biostimulation: This involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (like oxygen) to stimulate the growth and activity of indigenous hydrocarbon-degrading microorganisms. bioxone.in
Bioaugmentation: This strategy involves introducing specific microorganisms with known hydrocarbon-degrading capabilities to a contaminated site to enhance the degradation process. researchgate.net
Genetically Engineered Microorganisms (GEMs): Research is ongoing to develop GEMs with enhanced degradation capabilities for a broader range of hydrocarbons. nih.gov
Use of Biosurfactants: Microorganisms can produce biosurfactants that increase the bioavailability of hydrophobic compounds like alkanes, making them more accessible for degradation. frontiersin.org
These techniques have been successfully applied in various environments, including shorelines, soil, and groundwater, to accelerate the natural attenuation of oil spills. bioxone.in
Application of Multi-Omics Approaches in Biodegradation Research
The advent of "multi-omics" technologies has revolutionized the study of microbial communities and their metabolic processes. frontiersin.orgnih.gov These approaches provide a system-level understanding of biodegradation by analyzing the complete set of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a microbial community. frontiersin.orgnih.govnih.gov
The application of multi-omics in biodegradation research has several benefits:
Identification of Key Players: Metagenomics and 16S rRNA gene sequencing can identify the key microbial species involved in hydrocarbon degradation in a particular environment. nih.gov
Elucidation of Metabolic Pathways: Metatranscriptomics and metaproteomics can reveal which genes and enzymes are actively being expressed during the degradation process, helping to elucidate the specific metabolic pathways involved. frontiersin.orgnih.gov
Discovery of Novel Enzymes: Functional genomics and metagenomics can lead to the discovery of novel enzymes with enhanced catalytic activities for hydrocarbon degradation. frontiersin.orgnih.gov
By providing a comprehensive view of the microbial community's functional potential and activity, multi-omics approaches are instrumental in designing more effective and targeted bioremediation strategies for environments contaminated with complex hydrocarbon mixtures that include branched alkanes. frontiersin.orgnih.govfrontiersin.org
Identification and Analysis of Biotransformation Products and Metabolite Profiles of this compound
The complete elucidation of the biogeochemical cycling and environmental fate of branched alkanes, such as this compound, is contingent upon the accurate identification and analysis of their biotransformation products. While specific metabolic data for this compound is limited in publicly available literature, the degradation pathways of structurally similar branched alkanes provide a strong predictive framework for its expected metabolites. The analysis of these intermediate compounds is crucial for understanding the mechanisms of microbial degradation, assessing the persistence of potential transformation products, and confirming the efficacy of bioremediation strategies.
Advanced analytical techniques are indispensable for the separation, detection, and identification of the complex mixtures of metabolites that can arise from the microbial degradation of hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technology in this field, offering high-resolution separation of volatile and semi-volatile compounds coupled with definitive mass-based identification.
Aerobic Biotransformation Products
Under aerobic conditions, the microbial degradation of branched alkanes like this compound is primarily initiated by monooxygenase enzymes, such as those from the alkane hydroxylase (AlkB) and cytochrome P450 families. researchgate.netresearchgate.net These enzymes introduce an oxygen atom, typically at a terminal or sub-terminal position of the alkane chain.
For this compound, the initial oxidation can be hypothesized to occur at one of the terminal methyl groups or at internal methylene groups. This would lead to the formation of corresponding primary or secondary alcohols. Following the initial hydroxylation, a series of enzymatic dehydrogenation steps would convert the alcohol to an aldehyde and then to a carboxylic acid. These fatty acids can then be further metabolized through the β-oxidation pathway.
In the case of more highly branched alkanes, such as pristane (2,6,10,14-tetramethylpentadecane), both monoterminal and diterminal oxidation pathways have been observed. researchgate.netresearchgate.net Diterminal oxidation results in the formation of dicarboxylic acids. researchgate.net By analogy, the degradation of this compound could potentially yield a range of carboxylic and dicarboxylic acids.
A hypothetical aerobic degradation pathway for this compound could, therefore, produce the intermediates detailed in the table below.
| Putative Metabolite | Metabolite Class | Precursor | Enzymatic Step |
| 2,3-Dimethyl-1-dodecanol | Primary Alcohol | This compound | Monooxygenase |
| 2,3-Dimethyldodecanal | Aldehyde | 2,3-Dimethyl-1-dodecanol | Alcohol Dehydrogenase |
| 2,3-Dimethyldodecanoic Acid | Carboxylic Acid | 2,3-Dimethyldodecanal | Aldehyde Dehydrogenase |
| Various chain-shortened fatty acids | Carboxylic Acids | 2,3-Dimethyldodecanoic Acid | β-oxidation |
Anaerobic Biotransformation Products
In anoxic environments, the degradation of alkanes proceeds through different biochemical pathways. For many alkanes, the initial activation step involves the addition of the alkane to a fumarate molecule, a reaction catalyzed by the enzyme alkylsuccinate synthase. This pathway has been identified for iso-alkanes in petroleum reservoirs. While not specifically documented for this compound, it represents a plausible anaerobic degradation route.
The resulting alkylsuccinates are the key metabolites indicative of anaerobic alkane degradation. The identification of these compounds in environmental samples provides strong evidence for in-situ bioremediation. These initial metabolites are then further broken down through a modified β-oxidation pathway.
The table below outlines the expected initial products from the anaerobic degradation of this compound via the fumarate addition pathway.
| Putative Metabolite | Metabolite Class | Precursor | Enzymatic Step |
| (2,3-Dimethyldodecyl)succinic acid | Carboxylic Acid | This compound and Fumarate | Alkylsuccinate synthase |
Analytical Methodologies for Metabolite Profiling
The identification and quantification of the biotransformation products of this compound would rely on a suite of advanced analytical techniques. A typical workflow for metabolite profiling is outlined below.
| Analytical Step | Technique | Purpose |
| Sample Extraction | Liquid-liquid extraction or solid-phase extraction | Isolation of metabolites from the environmental matrix (e.g., water, soil, or microbial culture). |
| Derivatization | Silylation or methylation | To increase the volatility and thermal stability of polar metabolites (e.g., alcohols and carboxylic acids) for GC analysis. |
| Separation and Identification | Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of individual metabolites and their identification based on mass spectra and retention times. |
| Structural Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the precise chemical structure of novel or unexpected metabolites. |
| Quantification | GC-MS with internal standards or High-Performance Liquid Chromatography (HPLC) | To measure the concentration of identified metabolites over time, providing insights into degradation kinetics. |
The combination of these techniques allows for a comprehensive metabolite profile to be generated, which is essential for confirming the biodegradation of this compound and for understanding the intricate biochemical pathways involved in its environmental fate.
Role and Significance in Specific Scientific Domains
Food Science and Flavor Chemistry
A related isomer, 2,4-dimethyldodecane (B14733192), has been associated with a "sweet-corn-like" aroma in cooked mealworms, suggesting that the arrangement of methyl groups on the dodecane (B42187) backbone can significantly influence the perceived scent. Further research is needed to isolate and characterize the specific sensory contribution of 2,3-dimethyldodecane.
Table 1: Presence of this compound and Related Compounds in Food Products
| Compound | Food Product | Associated Organoleptic Notes |
| This compound | Chocolate | Contributes to the overall volatile profile |
| 2,4-Dimethyldodecane | Cooked Tenebrio molitor (Mealworm) | Sweet-corn-like aroma |
This table showcases the known occurrences of this compound and a related isomer in food, indicating their potential contribution to the sensory experience.
The analysis of volatile compounds is a crucial aspect of assessing food quality and authenticity. The presence and concentration of specific hydrocarbons, including branched alkanes like this compound, can serve as chemical fingerprints. These fingerprints can potentially be used to differentiate between food products based on their origin, processing methods, or even the specific harvest of the raw ingredients. For instance, variations in the volatile profile of chocolates, which includes this compound, have been observed based on the cocoa bean harvest, suggesting its potential as a marker for quality control. However, more extensive research is required to establish a direct and quantifiable link between the concentration of this compound and specific quality or authenticity parameters.
Environmental Science and Pollution Studies
Branched alkanes, such as this compound, are significant components of crude oil and its refined products. Consequently, their presence in environmental samples like soil and water can serve as a key indicator of hydrocarbon contamination. The complex mixture of hydrocarbons found in petroleum provides a unique signature that can be used to identify the source of a spill and to assess the extent of the environmental impact. While specific studies focusing solely on this compound as a primary indicator are limited, the analysis of the broader class of branched alkanes is a standard practice in environmental forensics.
Bioremediation, the use of microorganisms to break down environmental pollutants, is a promising approach for cleaning up hydrocarbon-contaminated sites. The biodegradability of alkanes is a key factor in the success of these efforts. While straight-chain alkanes are generally more readily degraded by microorganisms, branched alkanes like this compound can also be targeted for bioremediation. The structure of the molecule, including the degree and position of branching, can influence the rate and efficiency of microbial degradation. Research into the microbial pathways for the breakdown of various dodecane isomers is ongoing and essential for developing effective bioremediation strategies for oil spills and other hydrocarbon pollution events.
Phytochemistry and Natural Product Research
Intriguingly, this compound is not solely a product of industrial processes but is also found in the natural world. It has been identified as a phytochemical constituent of Mucuna sloanei, a species of climbing legume. The presence of this branched alkane in a plant species highlights the diverse and complex array of organic compounds produced by the plant kingdom. The specific biological role and significance of this compound within Mucuna sloanei are not yet fully understood and represent an area for future research in the field of natural product chemistry. This discovery underscores the importance of exploring the chemical diversity of plants, which can lead to the identification of novel compounds with potential applications in various scientific and industrial domains.
Role in Isoprenoid Metabolism and Biosynthetic Pathways in Plants
Plants synthesize a vast array of organic compounds, among which are isoprenoids (also known as terpenoids). These compounds are fundamental for various biological functions, including roles as hormones, components of membranes, and defense molecules. The biosynthesis of all isoprenoids originates from two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids.
The MVA pathway begins with acetyl-CoA and proceeds through the key intermediate mevalonic acid to produce isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The MEP pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate as precursors to generate the same IPP and DMAPP. These five-carbon (C5) units are the universal building blocks for all isoprenoids, which are subsequently assembled into larger structures like monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20).
However, this compound (C14H30) is a saturated branched-chain alkane. Its structure does not conform to the typical head-to-tail linkage of isoprene (B109036) units that characterizes isoprenoids. The biosynthesis of long-chain alkanes in plants is generally understood to occur via pathways linked to fatty acid metabolism, such as the decarbonylation pathway, which involves the removal of a carbonyl group from a fatty aldehyde to yield an alkane. While plants produce a variety of volatile organic compounds, there is no direct evidence in current scientific literature to suggest that this compound is a product of the canonical MVA or MEP isoprenoid biosynthetic pathways. Its origin in plants, if detected, is more likely associated with fatty acid metabolism or other specialized biosynthetic routes.
Significance in Phytochemical Profiling for Varietal Discrimination and Stress Response
Phytochemical profiling, the comprehensive analysis of a plant's chemical constituents, is a critical tool in botany and agriculture. By identifying and quantifying compounds like volatile oils, phenolics, and flavonoids, scientists can differentiate between plant species, varieties (chemotypes), and even assess the plant's response to its environment. The chemical composition of a plant's essential oil can vary significantly based on genetic factors, geographical location, harvest time, and phenological stage (e.g., pre-flowering, full flowering).
For example, studies on Achillea gypsicola have shown that the relative percentages of its main essential oil components—such as camphor, 1,8-cineole, and borneol—change significantly depending on the developmental stage and even the time of day the plant is harvested. nih.govresearchgate.net This chemical variability allows for precise discrimination based on the plant's physiological state.
Plants also alter their metabolic profile in response to environmental challenges, such as drought, salinity, or pathogen attack. This stress response can lead to the production of specific biomarker compounds. These biomarkers, which can include hormones like abscisic acid or proteins like dehydrins, serve as measurable indicators of a plant's physiological state, often signaling stress before visible symptoms appear. nih.govnih.govresearchgate.net
While the principle of using phytochemicals for discrimination and stress detection is well-established, this compound has not been identified as a significant or common biomarker for these purposes in the existing literature. Analyses of various plant extracts have identified numerous alkanes and branched alkanes, such as the isomer 2,4-Dimethyldodecane found in Gymnema sylvestre extract, but this compound is rarely reported. phcogj.com Therefore, its significance in phytochemical profiling for varietal discrimination or as a specific stress response indicator is not currently established.
**Table 1: Example of Major Volatile Compounds in the Essential Oil of Achillea gypsicola*** *This table illustrates the concept of phytochemical profiling by showing the main components identified in a specific plant species. This compound is not listed as a component in this plant.
| Compound | Chemical Class | Typical Percentage Range (%) |
| Camphor | Oxygenated Monoterpene | 5.44 - 40.17 |
| 1,8-Cineole | Oxygenated Monoterpene | 1.62 - 22.01 |
| Borneol | Oxygenated Monoterpene | 9.50 |
| Piperitone | Oxygenated Monoterpene | 11.29 |
| Carvacrol | Oxygenated Monoterpene | 1.07 - 19.17 |
| δ-Cadinene | Sesquiterpene | 0.20 - 13.88 |
Data sourced from studies on Achillea gypsicola. researchgate.netresearchgate.net
Petroleum Chemistry and Fuel Science
Component Analysis and Characterization in Refined Petroleum Products
Refined petroleum products, such as diesel fuel, gasoline, and jet fuel, are not single substances but highly complex mixtures of hydrocarbons. These mixtures are derived from crude oil through processes like distillation, cracking, and hydrotreating. The composition is tailored to meet specific performance requirements, including boiling point range, cetane number (for diesel), and viscosity.
The hydrocarbons in these fuels are broadly classified into paraffins (straight-chain and branched alkanes), naphthenes (cycloalkanes), and aromatics. This compound, a C14 branched alkane (isoparaffin), falls into the paraffinic fraction. It is a component of middle distillates like diesel and kerosene, which typically contain hydrocarbons in the C9 to C20 range. nih.gov
The characterization of these complex petroleum products requires advanced analytical techniques. Two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) is a powerful method used to separate and identify individual components in intricate matrices like petroleum distillates. chromatographyonline.com This technique provides high-resolution separation, allowing for the detailed classification of hydrocarbons by type (e.g., n-paraffins, isoparaffins, aromatics) and carbon number. nih.govchromatographyonline.com While this compound would be one of thousands of compounds within the paraffinic fraction, its presence is confirmed through such detailed analyses.
Table 2: General Hydrocarbon Composition of Middle Distillate Fuels
| Hydrocarbon Class | General Description | Carbon Number Range (Typical) |
| Paraffins | Straight-chain (n-alkanes) and branched-chain (isoalkanes) saturated hydrocarbons. | C9 - C20+ |
| Naphthenes | Saturated cyclic hydrocarbons (cycloalkanes). | C9 - C20+ |
| Aromatics | Hydrocarbons containing one or more benzene (B151609) rings. | C9 - C20+ |
This table provides a general overview of the types of compounds found in fuels like diesel, which includes branched alkanes such as this compound.
Insights into the Biodegradation of Petroleum Hydrocarbons
When petroleum products are released into the environment, microorganisms such as bacteria, yeast, and fungi play a crucial role in their degradation. This natural process, known as biodegradation, is a primary mechanism for removing hydrocarbon pollutants from soil and water. However, the rate and extent of biodegradation depend heavily on the chemical structure of the hydrocarbons.
Generally, microorganisms preferentially degrade simpler, straight-chain alkanes (n-alkanes) over more complex structures. Branched alkanes, like this compound, are typically more resistant to microbial breakdown. The presence of methyl branches along the carbon chain can sterically hinder the enzymes that initiate the oxidation process. Studies have shown that terminal branching, in particular, significantly inhibits biodegradation. The position and number of branches are critical factors; certain branched structures are considered recalcitrant and may persist in the environment for longer periods.
Future Research Directions and Methodological Advancements
Development of Novel Synthetic Methodologies for Isomeric Purity
A significant challenge and a key direction for future research is the development of synthetic methods capable of producing specific stereoisomers of 2,3-dimethyldodecane with high isomeric purity. Due to the two chiral centers at the C2 and C3 positions, the compound exists as four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The precise stereochemistry of branched alkanes is crucial in biological systems, where they can act as pheromones or other semiochemicals, and even subtle differences can lead to vastly different biological activities.
Current synthetic approaches often result in racemic mixtures or mixtures of diastereomers, which are difficult to separate. Future methodologies will likely focus on enantioselective and diastereoselective strategies. acs.orgnih.gov For instance, techniques analogous to the stereocontrolled synthesis of other branched alkanes, such as 7,11-dimethylheptadecane, could be adapted for this compound. acs.orgnih.gov These methods often involve key steps like intramolecular hydride transfers or the use of chiral auxiliaries to control the absolute stereochemistry at the branching points. acs.org Research into novel catalytic systems, including transition metal catalysts and organocatalysts, will be essential for developing efficient and highly selective routes to each of the four stereoisomers. The ability to synthesize these isomers in pure form is a critical prerequisite for accurately studying their individual properties and biological functions.
Integration of Advanced Spectroscopic and Chromatographic Coupling Techniques
The detailed characterization of this compound in complex mixtures, such as petroleum fractions or biological extracts, necessitates the use of advanced analytical techniques. Future research will increasingly rely on the coupling of high-resolution separation methods with sophisticated spectroscopic detection.
Comprehensive two-dimensional gas chromatography (GCxGC) is a particularly promising technique. mosh-moah.deacs.orgnih.gov By employing two columns with different separation mechanisms (e.g., volatility and polarity), GCxGC provides significantly enhanced resolution compared to conventional GC, allowing for the separation of isomeric compounds from a complex hydrocarbon background. mosh-moah.dedlr.de When coupled with a time-of-flight mass spectrometer (TOF-MS), it allows for the identification and confirmation of branched alkanes and other hydrocarbon groups. mosh-moah.de Future applications could involve developing specific GCxGC methods to resolve all four stereoisomers of this compound and quantify their presence in sustainable aviation fuels or environmental samples. acs.org
Furthermore, understanding the fragmentation patterns in mass spectrometry is crucial for structural elucidation. chemguide.co.uklibretexts.org While general fragmentation rules for alkanes are known, detailed studies on the specific mass spectra of this compound's isomers will be needed for unambiguous identification. nih.govdocbrown.info The stability of resulting carbocations, such as the formation of more stable secondary or tertiary carbocations during fragmentation, heavily influences the observed mass spectrum. libretexts.org Advanced NMR techniques may also play a role in characterizing the pure isomers once they are synthesized.
| Analytical Technique | Application to this compound Research | Potential Advancement |
| Enantioselective Synthesis | Production of pure (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R) isomers. | Development of novel chiral catalysts for higher yields and selectivity. |
| GCxGC-TOF-MS | Separation and identification of isomers in complex hydrocarbon mixtures (e.g., fuel, environmental samples). mosh-moah.denih.gov | Method optimization for baseline resolution of all four stereoisomers. |
| Mass Spectrometry (MS) | Elucidation of molecular structure through characteristic fragmentation patterns. chemguide.co.uk | Creation of a detailed library of isomer-specific mass spectra for confident identification. |
In-depth Mechanistic Studies of Biotransformation Pathways and Enzyme Engineering
The biodegradation of branched alkanes is a critical process in the environmental fate of petroleum hydrocarbons and a subject of significant biotechnological interest. While the microbial degradation of n-alkanes is well-understood, branched structures like this compound present greater challenges to microbial enzymes due to steric hindrance. nih.gov
Future research will focus on identifying and characterizing the specific microorganisms and enzymatic pathways capable of metabolizing this compound. Studies on other branched alkanes, such as pristane and squalane, have shown that bacteria from genera like Mycobacterium and Rhodococcus are capable of their degradation. nih.govresearchgate.net These pathways are often initiated by monooxygenase enzymes, particularly those from the cytochrome P450 superfamily. nih.govnih.govtandfonline.com The CYP153 family, for example, is known for its ability to hydroxylate the terminal position of alkanes. nih.govtandfonline.com
A key area of investigation will be to determine how bacteria attack the 2,3-dimethyl structure. Terminal branching, in particular, can inhibit biodegradation. nih.gov Research will explore whether oxidation occurs at one of the terminal ends of the dodecane (B42187) chain or sub-terminally. Enzyme engineering and directed evolution could then be employed to enhance the activity and specificity of these alkane hydroxylases, potentially creating biocatalysts capable of efficiently degrading recalcitrant branched alkanes or producing valuable specialty chemicals from them.
Application of Computational Chemistry and Chemoinformatics for Structural Prediction and Reactivity
Computational chemistry and chemoinformatics offer powerful tools to predict the properties and behavior of this compound, guiding experimental work and providing insights that are difficult to obtain through measurement alone.
Molecular dynamics (MD) simulations can be used to study the liquid-state dynamics, conformational preferences, and physical properties of this compound and its isomers. aip.orgaip.orgresearchgate.net Such simulations provide a molecular-level understanding of how the specific branching pattern affects properties like viscosity, density, and diffusion coefficients, which is crucial for fuel science and materials chemistry. byu.edu
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models represent another major avenue for future research. mtjpamjournal.comwikipedia.org By correlating molecular descriptors (topological indices, quantum-chemical parameters) with experimental data for a range of alkanes, QSPR models can be developed to accurately predict physical properties like boiling point, molar volume, and heat of vaporization for this compound. researchgate.netresearchgate.net These predictive models are highly valuable for chemical engineering applications and for screening large numbers of related compounds without the need for extensive experimental synthesis and testing. acs.org
| Computational Method | Application to this compound Research | Predicted Outcomes |
| Molecular Dynamics (MD) | Simulating the behavior of the molecule in liquid state. aip.org | Understanding of viscosity, diffusion, and conformational dynamics. byu.edu |
| QSPR/QSAR Modeling | Predicting physical properties and potential biological activity. wikipedia.org | Estimation of boiling point, molar refraction, and toxicity. mtjpamjournal.comresearchgate.net |
| Quantum Chemistry | Calculating electronic structure and reaction pathways. | Prediction of mass spectral fragmentation and reactivity with enzymes. |
Elucidation of Broader Biological Roles and Ecological Interactions
Branched alkanes are integral components of the natural world, particularly in the chemical ecology of insects. nih.gov Many insects use methyl-branched hydrocarbons as cuticular hydrocarbons (CHCs), which form a waxy layer on their exoskeleton to prevent desiccation and mediate chemical communication. researchgate.net These CHCs can function as species and sex recognition cues, trail pheromones, and indicators of social status. researchgate.net For example, syn-4,6-dimethyldodecanal has been identified as a sex and trail-following pheromone in termites. nih.gov
A compelling direction for future research is to investigate whether this compound plays a similar role in nature. This would involve screening insect species for the presence of this compound in their cuticular lipid profiles using advanced techniques like GCxGC-MS. If identified, behavioral assays could be conducted with synthetic, isomerically pure samples of this compound to determine its function as a potential pheromone or kairomone. Uncovering such a role would open up new possibilities in pest management through the development of species-specific attractants or mating disruptants, providing an environmentally benign alternative to broad-spectrum insecticides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
